2-Propoxyethylamine

Catalog No.
S794541
CAS No.
42185-03-5
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propoxyethylamine

CAS Number

42185-03-5

Product Name

2-Propoxyethylamine

IUPAC Name

2-propoxyethanamine

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-2-4-7-5-3-6/h2-6H2,1H3

InChI Key

HMWXCSCBUXKXSA-UHFFFAOYSA-N

SMILES

CCCOCCN

Canonical SMILES

CCCOCCN

Potential Neuromodulatory Effects

One area of research exploring 2-PEA focuses on its potential neuromodulatory effects. 2-PEA shares some structural similarities with neurotransmitters like dopamine and norepinephrine, leading to investigations into its potential role in regulating mood, cognition, and movement. Studies in animals suggest that 2-PEA may interact with dopamine and norepinephrine receptors in the brain, potentially influencing behavior and cognitive function []. However, further research is needed to understand the specific mechanisms and potential therapeutic applications of 2-PEA in the nervous system.

Cellular and Molecular Research

2-PEA is also used in cellular and molecular research to investigate various biological processes. For example, it can be used to study the function of ion channels, which are essential for cell communication and signaling []. Additionally, 2-PEA may be employed in studies investigating the effects of various stimuli on cell viability and proliferation [].

2-Propoxyethylamine is an organic compound with the molecular formula C5_5H13_{13}NO. It is classified as an amine, specifically a primary amine, due to the presence of an amino group (-NH2_2) attached to a propoxyethyl group. The compound is characterized by its two-carbon ethyl chain and a propyl ether functional group, which contributes to its unique properties. This compound typically appears as a colorless to pale yellow liquid and is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and pharmaceuticals .

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing 2-Propoxyethylamine to react with electrophiles such as alkyl halides.
  • Acid-Base Reactions: As a weak base, it can accept protons from acids, forming ammonium salts.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or amines, which are important intermediates in organic synthesis.

For example, the reaction of 2-Propoxyethylamine with chloroethyl propyl ether under specific conditions leads to the formation of N,N-di-N-propyl-2-propoxyethylamine, showcasing its utility in synthesizing more complex molecules .

Several methods exist for synthesizing 2-Propoxyethylamine:

  • Alkylation of Ethanolamine: This method involves reacting ethanolamine with propylene oxide or propyl halides under basic conditions.
  • Reduction of Propoxyethylamine Derivatives: Starting from higher-order amines or related compounds, reduction processes can yield 2-Propoxyethylamine.
  • Direct Amination: The direct amination of propylene glycol with ammonia or amines can also produce this compound.

Each method varies in efficiency and yield, depending on the specific starting materials and reaction conditions employed .

2-Propoxyethylamine has several applications across different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.
  • Surfactants: Due to its amphiphilic nature, it can be used in formulating surfactants for cleaning products and personal care items.
  • Corrosion Inhibitors: Its properties allow it to function effectively as a corrosion inhibitor in industrial applications.

The versatility of 2-Propoxyethylamine makes it valuable in both laboratory and industrial settings .

Interaction studies involving 2-Propoxyethylamine focus on its behavior in various chemical environments. These studies examine how the compound interacts with different reagents and catalysts during synthesis processes. Additionally, understanding its interactions at the molecular level can provide insights into its biological activity and potential therapeutic uses.

Research on its interactions with biological targets is still emerging, highlighting the need for comprehensive studies to elucidate its mechanisms of action within biological systems .

When comparing 2-Propoxyethylamine with similar compounds, several noteworthy analogs stand out:

Compound NameMolecular FormulaKey Features
EthanolamineC2_2H7_7NOA simpler amine used in surfactants and solvents.
PropanolamineC3_3H9_9NOContains one less carbon; often used in pharmaceuticals.
ButylamineC4_4H11_11NA four-carbon amine; notable for its use in organic synthesis.

Uniqueness of 2-Propoxyethylamine:

  • The presence of both ether and amino functionalities allows for unique reactivity patterns not seen in simpler amines like ethanolamine or butylamine.
  • Its solubility profile makes it suitable for diverse applications compared to other similar compounds that may not exhibit such versatility.

2-Propoxyethylamine is systematically identified through multiple nomenclature systems and chemical databases:

IdentifierValueSource
CAS Registry Number42185-03-5CAS Common Chemistry
IUPAC Name2-propoxyethanaminePubChem
Common Synonyms2-Aminoethyl propyl ether, O-PropylethanolamineCymitQuimica , Echemi
SMILESCCCOCCNFisher Scientific
InChI KeyHMWXCSCBUXKXSA-UHFFFAOYSA-NPubChem
EC Number255-699-7ECHA

The compound’s molecular formula is $$ \text{C}5\text{H}{13}\text{NO} $$, with a molecular weight of 103.16 g/mol . Its structure combines a propoxy group (-OCH$$2$$CH$$2$$CH$$3$$) and a primary amine (-NH$$2$$) on an ethyl backbone.

Chemical Classification and Family

2-Propoxyethylamine belongs to two primary chemical families:

  • Aliphatic Amines: Characterized by the presence of a nitrogen atom bonded to alkyl groups.
  • Ethers: Defined by an oxygen atom connected to two alkyl or aryl groups.

Key Functional Groups:

  • Primary amine: The -NH$$_2$$ group enables nucleophilic reactions, such as acylation and alkylation .
  • Ether linkage: The propoxy group (-OCH$$2$$CH$$2$$CH$$_3$$) contributes to solubility in polar solvents .

Comparative Analysis with Analogues:

CompoundStructureKey Differences
2-MethoxyethylamineCH$$3$$OCH$$2$$CH$$2$$NH$$2$$Shorter alkoxy chain (methoxy vs. propoxy)
2-EthoxyethylamineCH$$3$$CH$$2$$OCH$$2$$CH$$2$$NH$$_2$$Intermediate chain length
2-ButoxyethylamineCH$$3$$(CH$$2$$)$$3$$OCH$$2$$CH$$2$$NH$$2$$Longer alkoxy chain

The propoxy group balances hydrophobicity and reactivity, making 2-propoxyethylamine versatile in synthetic applications .

Historical Context in Chemical Research

2-Propoxyethylamine emerged as a subject of interest in mid-20th-century organic chemistry, particularly in studies of epoxyether reactions and nucleophilic substitutions:

  • 1958: Stevens and Holland demonstrated its role in non-rearranged reactions of epoxyethers with Grignard reagents, highlighting its stability under specific conditions .
  • 1960s–1970s: Investigated as a precursor in synthesizing aliphatic isocyanates, which are critical in polyurethane production .
  • 2000s: Applied in carbon capture research as a promoter in ionic liquids for enhanced CO$$_2$$ absorption .

Synthesis Milestones:

  • Alkylation of Ethanolamines: Early methods involved reacting ethanolamine with propyl bromide under basic conditions .
  • Nucleophilic Substitution: Haloalkanes (e.g., 1-bromo-2-propoxyethane) treated with ammonia yield 2-propoxyethylamine .

Regulatory Status and Documentation

2-Propoxyethylamine is regulated under multiple international frameworks:

Regulatory BodyClassificationDocumentation
ECHA (EU)Listed under REACH; not classified as PBT/vPvBSafety Data Sheet (SDS)
EPA (USA)Not listed under TSCA InventoryPubChem
UN TransportUN 2733 (Class 8 – Corrosive)TCI America SDS

Key Regulatory Notes:

  • REACH Compliance: Registered for laboratory use; no endocrine disruption concerns reported .
  • GHS Labeling:
    • Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage) .
    • Precautionary Measures: P280 (Wear protective gloves/eye protection) .

Documentation standards require explicit mention of its use in controlled environments, particularly due to its corrosive properties .

Tables

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point126–134.3°CFisher Scientific
Density0.85 g/cm$$^3$$Chemsrc
Refractive Index1.417Chemsrc

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42185-03-5

Wikipedia

2-Propoxyethylamine

Dates

Last modified: 08-15-2023

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